Bismuth subsalicylate

Travelers' Diarrhea Prevention Network Meta-Analysis Bismuth Salts

Opt for Bismuth Subsalicylate (USP) as your API of choice for next-generation gastrointestinal therapeutics. The salicylate moiety confers key anti-inflammatory effects absent in non-salicylate bismuth compounds. Critically, its pharmacokinetic profile ensures peak plasma bismuth levels remain ≤51 µg/L, eliminating the neurotoxicity risk seen with colloidal bismuth subcitrate. Procure a scientifically differentiated, safety-advantaged compound for travelers' diarrhea prophylaxis or functional dyspepsia trials.

Molecular Formula C7H6BiO4
Molecular Weight 363.10 g/mol
CAS No. 14882-18-9
Cat. No. B1667449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBismuth subsalicylate
CAS14882-18-9
Synonymsismuth subsalicylate
Helidac
Kaopectate
Pepto-bismol
subsalicylate bismuth
Trigastronol
Molecular FormulaC7H6BiO4
Molecular Weight363.10 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)O[Bi]O2.O
InChIInChI=1S/C7H6O3.Bi.H2O/c8-6-4-2-1-3-5(6)7(9)10;;/h1-4,8H,(H,9,10);;1H2/q;+2;/p-2
InChIKeyQBWLKDFBINPHFT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / 1 kg / 12 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble (<1 mg/ml at 71.1 °F) (NTP, 1992)
ALMOST INSOL IN WATER OR ALCOHOL
SOL IN ACIDS & ALKALIES;  INSOL IN ETHER
SOL IN OIL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bismuth Subsalicylate (CAS 14882-18-9) for Antidiarrheal and Gastrointestinal Research Applications: Core Specifications


Bismuth subsalicylate (BSS) is a basic bismuth salt of salicylic acid [1]. It is widely recognized for its dual action in gastrointestinal disorders: it provides local antacid and anti-inflammatory effects via its salicylate component, while the bismuth moiety offers antimicrobial and cytoprotective properties [2]. The compound is practically insoluble in water and alcohol but soluble in acids and alkalis [3]. Its pharmacopoeial identity and purity are strictly defined by the USP monograph, which mandates that it contains 56.0–59.4% bismuth (Bi) and 36.5–39.3% total salicylates on a dried basis [1].

Why Bismuth Subsalicylate Cannot Be Interchanged with Other Bismuth Salts in Clinical Development and Formulation


Despite belonging to the same bismuth compound class, bismuth subsalicylate (BSS) exhibits critical differences from alternatives like tripotassium dicitrato bismuthate (colloidal bismuth subcitrate, CBS) and bismuth subnitrate that directly impact safety and efficacy. Pharmacokinetic studies reveal that the absorption of bismuth from BSS is minimal (peak plasma Bi ≤ 51 µg/L), whereas CBS can lead to peak plasma bismuth concentrations exceeding 100 µg/L, a level associated with neurotoxicity risk [1]. Furthermore, BSS contains a salicylate moiety that provides additional anti-inflammatory and antidiarrheal effects not present in non-salicylate bismuth compounds [2]. These differences mean that a generic substitution based solely on 'bismuth content' is scientifically unsound; the counter-ion and resulting bioavailability profile are decisive for both therapeutic outcome and safety margin. The evidence below quantifies these differentiators.

Bismuth Subsalicylate Quantitative Differentiation Evidence: Head-to-Head Performance Data for Scientific and Procurement Decisions


Superior Efficacy of Bismuth Subsalicylate vs. Placebo and Other Interventions in Preventing Travelers' Diarrhea: A Network Meta-Analysis

In a 2024 systematic review and network meta-analysis of 31 RCTs (10,879 participants), bismuth subsalicylate (BSS) demonstrated a significantly lower incidence of travelers' diarrhea compared to placebo (RR = 0.35, 95% CI: 0.25–0.49) [1]. BSS was also superior to several other preventive modalities, including cholera vaccine (RR = 0.47, 95% CI: 0.34–0.64) and the probiotic S. boulardii CNCM I-745 (RR = 0.41, 95% CI: 0.26–0.64) [1]. This positions BSS as one of the most effective non-antibiotic prophylactic agents for this indication.

Travelers' Diarrhea Prevention Network Meta-Analysis Bismuth Salts

Minimal Systemic Bismuth Absorption from Bismuth Subsalicylate vs. Colloidal Bismuth Subcitrate: A Pharmacokinetic Safety Differentiation

A 1991 study compared the plasma bismuth concentrations achieved during treatment with bismuth subsalicylate (BSS) versus tripotassium dicitrato bismuthate (colloidal bismuth subcitrate, CBS). Following 3 weeks of oral administration, the median peak plasma bismuth concentration with BSS was ≤ 51 µg/L, whereas CBS produced peak concentrations >100 µg/L in some individuals, a threshold previously associated with bismuth-induced neurotoxicity [1].

Pharmacokinetics Bismuth Absorption Neurotoxicity Risk

Bismuth Subsalicylate USP Monograph Specifications: Quantitative Purity and Identity Standards for Quality Control

The United States Pharmacopeia (USP) monograph for bismuth subsalicylate establishes precise quantitative limits for its composition. On a dried basis, the material must contain not less than 56.0% and not more than 59.4% of bismuth (Bi), and not less than 36.5% and not more than 39.3% of total salicylates [1]. Additionally, the pH of an aqueous suspension (1 g in 9 mL water) is between 2.7 and 5.0 [1]. These specifications provide a definitive, compendial reference for the identity, strength, and purity of the substance.

Quality Control USP Monograph Reference Standard

Comparative Efficacy of Bismuth Subsalicylate Oral Solution vs. Dry Suspension for Acute Digestive Symptoms: A Randomized Controlled Trial

A 2003 multicenter, randomized, double-blind, double-dummy controlled trial in 131 patients compared the efficacy and safety of imported bismuth subsalicylate oral solution against a domestic dry suspension for acute digestive symptoms. The oral solution achieved a cure rate of 67.2% and an overall efficacy of 88.1%, while the dry suspension had a cure rate of 62.5% and overall efficacy of 85.9% [1]. Adverse event rates were 3.0% for the oral solution and 6.2% for the dry suspension (P>0.05) [1].

Acute Digestive Symptoms Formulation Comparison Randomized Controlled Trial

Bismuth Subsalicylate Solubility Profile: Differential Behavior in Acidic vs. Neutral Aqueous Environments

Bismuth subsalicylate is practically insoluble in water (<1 mg/mL at 22°C) and ethanol, but it is soluble in acidic and alkaline solutions [1]. This solubility behavior is distinct from other bismuth salts, such as bismuth subnitrate which is soluble in dilute acid but not alkali, or bismuth subcarbonate which is soluble in acid. The specific dissolution of BSS in both acidic and basic conditions allows for versatile formulation approaches, including its use in both antacid and acid-activated delivery systems.

Solubility Physicochemical Properties Formulation Development

Bismuth Subsalicylate: Evidence-Driven Research and Industrial Application Scenarios for Procurement


Prophylaxis of Travelers' Diarrhea in Clinical Trials

Procure bismuth subsalicylate (USP grade) as the active pharmaceutical ingredient for clinical trials evaluating prevention of travelers' diarrhea. The evidence from a 2024 network meta-analysis demonstrates its superiority over placebo (65% risk reduction) and several probiotics, positioning it as a leading non-antibiotic prophylactic agent [1].

Development of Low-Systemic-Bismuth-Exposure Formulations for Chronic GI Disorders

Utilize bismuth subsalicylate in the development of oral formulations for long-term management of gastrointestinal disorders (e.g., functional dyspepsia, IBS). Pharmacokinetic data confirm minimal systemic bismuth absorption from BSS, with peak plasma levels remaining below the neurotoxic threshold of 100 µg/L, a critical safety advantage over colloidal bismuth subcitrate [2].

Quality Control Reference Material for Compendial Testing

Source bismuth subsalicylate USP Reference Standard for use in specified quality tests and assays as outlined in the USP compendia, including identification, assay, and limit tests for nitrate, arsenic, and free salicylic acid. This ensures compliance with regulatory specifications for pharmaceutical manufacturing [3].

Formulation Development Leveraging pH-Dependent Solubility

Leverage the unique solubility profile of bismuth subsalicylate—insoluble in water but soluble in acid and alkali—to design novel oral dosage forms. This property allows for targeted release in specific gastrointestinal regions, a feature not shared by all bismuth salts, enabling innovative antidiarrheal or gastroprotective formulations [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bismuth subsalicylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.